molecular formula C11H8N2O B8004568 Naphtho[2,1-D][1,3]oxazol-2-amine

Naphtho[2,1-D][1,3]oxazol-2-amine

Cat. No.: B8004568
M. Wt: 184.19 g/mol
InChI Key: WQIUYAJFFXBLGX-UHFFFAOYSA-N
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Description

Naphtho[2,1-D][1,3]oxazol-2-amine is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,1-D][1,3]oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method involves using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphtho[2,1-D][1,3]oxazole skeletons .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, combined with efficient catalytic systems, makes this compound accessible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-D][1,3]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO is commonly used as an oxidizing agent.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoxazole-related bioactive molecules and polyaryloxazole-related derivatives .

Scientific Research Applications

Naphtho[2,1-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[2,1-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. The compound’s bioactivity is often attributed to its ability to form stable complexes with biological macromolecules, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Benzoxazole: Similar to oxazole but with a fused benzene ring.

    Naphthoxazole: A broader class of compounds that includes naphtho[2,1-D][1,3]oxazol-2-amine.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

benzo[g][1,3]benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIUYAJFFXBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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